Phe-Arg beta-naphthylamide dihydrochloride

Catalog No.
S899335
CAS No.
100929-99-5
M.F
C25H32Cl2N6O2
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phe-Arg beta-naphthylamide dihydrochloride

CAS Number

100929-99-5

Product Name

Phe-Arg beta-naphthylamide dihydrochloride

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride

Molecular Formula

C25H32Cl2N6O2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1

InChI Key

MRUMOHLDHMZGMS-IXOXMDGESA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl

Phe-Arg beta-naphthylamide dihydrochloride is a peptidomimetic compound primarily recognized for its role as an efflux pump inhibitor. It is particularly effective against multidrug resistance efflux transporters in Gram-negative bacteria, such as Pseudomonas aeruginosa. This compound is soluble in both methanol and water, enabling its use in various biochemical assays and studies . Its chemical formula is C₂₅H₃₂Cl₂N₆O₂, with a molecular weight of approximately 519.47 g/mol .

PAβN's mechanism of action as an EPI is not fully understood, but it is believed to involve multiple steps []:

  • Interaction with the cell membrane: PAβN's structure allows it to interact with the bacterial cell membrane, potentially through its hydrophobic and hydrophilic regions [].
  • Disruption of efflux pumps: PAβN might bind to or alter the conformation of efflux pumps, hindering their ability to transport antibiotics out of the cell [].
  • Increased antibiotic accumulation: By inhibiting efflux pumps, PAβN allows antibiotics to accumulate inside the bacteria, increasing their effectiveness.

Efflux Pump Inhibitor:

  • Phe-Arg β-naphthylamide dihydrochloride has been primarily investigated for its role as an efflux pump inhibitor (EPI). [] Efflux pumps are proteins found in the membranes of some bacteria that can pump out antibiotics and other harmful substances, making the bacteria resistant to treatment. []
  • Studies have shown that Phe-Arg β-naphthylamide dihydrochloride can inhibit the activity of certain efflux pumps in Gram-negative bacteria, such as Escherichia coli (E. coli). [] This can make these bacteria more susceptible to antibiotics and other antimicrobials. []

Cathepsin C Substrate:

  • Phe-Arg β-naphthylamide dihydrochloride can also act as a substrate for the enzyme cathepsin C, which is involved in various cellular processes, including protein degradation. []
  • Studying the interaction of Phe-Arg β-naphthylamide dihydrochloride with cathepsin C can help researchers understand the function of this enzyme and its potential role in various diseases.

Other Applications:

  • Phe-Arg β-naphthylamide dihydrochloride has been used in some scientific research for other purposes, such as investigating the membrane permeability of cells and studying the transport of molecules across membranes. []
, primarily involving its amide and guanidine functional groups. As an efflux pump inhibitor, it interacts with bacterial transport proteins, reducing the efflux of antibiotics and enhancing their efficacy. This inhibition can lead to increased susceptibility of bacteria to fluoroquinolones and other antibiotics by preventing their removal from the bacterial cell .

Phe-Arg beta-naphthylamide dihydrochloride exhibits significant biological activity as an efflux pump inhibitor. It has been shown to lower the resistance of Pseudomonas aeruginosa to fluoroquinolone antibiotics, making it a valuable tool in combating antimicrobial resistance. Additionally, it serves as a substrate for dipeptidyl aminopeptidase I (also known as cathepsin C), which is involved in various physiological processes .

The synthesis of Phe-Arg beta-naphthylamide dihydrochloride typically involves the coupling of phenylalanine and arginine derivatives with beta-naphthylamine under controlled conditions. Various methods can be employed, including solid-phase peptide synthesis or solution-phase synthesis techniques, often utilizing coupling reagents to facilitate the formation of the amide bond. The final product is purified through crystallization or chromatography to obtain the dihydrochloride salt form .

Phe-Arg beta-naphthylamide dihydrochloride has several applications in research and clinical settings:

  • Antimicrobial Resistance Studies: It is used to evaluate the contribution of efflux pumps to antimicrobial resistance mechanisms in bacteria .
  • Biochemical Assays: The compound serves as a substrate for specific proteases, allowing researchers to study enzyme kinetics and inhibition .
  • Pharmaceutical Development: Its ability to enhance antibiotic efficacy makes it a candidate for developing new therapeutic strategies against resistant bacterial strains .

Interaction studies involving Phe-Arg beta-naphthylamide dihydrochloride focus on its role in inhibiting efflux pumps. These studies typically assess how the compound affects the transport dynamics of various antibiotics within bacterial cells. Additionally, research has explored its interactions with specific enzymes, providing insights into its mechanism of action as a substrate for dipeptidyl aminopeptidase I .

Phe-Arg beta-naphthylamide dihydrochloride shares structural similarities with several other compounds that also function as efflux pump inhibitors or protease substrates. Below are some comparable compounds:

Compound NameStructure TypeSimilarity
Arg-Arg beta-naphthylamidePeptidomimeticShares structural features; also an efflux pump inhibitor
Leu-Phe beta-naphthylamidePeptidomimeticSimilar amide bond structure; potential for similar biological activity
Phe-Phe beta-naphthylamidePeptidomimeticContains similar aromatic components; may exhibit related biological functions

Phe-Arg beta-naphthylamide dihydrochloride is unique due to its specific effectiveness against multidrug resistance mechanisms in Gram-negative bacteria, distinguishing it from other compounds that may target different pathways or have varying levels of efficacy against different bacterial strains .

Phenylalanine-arginine beta-naphthylamide dihydrochloride represents a significant peptidomimetic efflux pump inhibitor that has been extensively studied through advanced structural biology techniques [1] . This compound, with the molecular formula C25H32Cl2N6O2 and molecular weight of 519.5 g/mol, demonstrates exceptional binding affinity to resistance-nodulation-division family efflux transporters, particularly AcrB from Escherichia coli and AdeB from Acinetobacter baumannii [1] .

Recent cryo-electron microscopy investigations have provided unprecedented insights into the structural organization of multidrug efflux pump complexes. The AcrAB-TolC tripartite system has been resolved at 3.6 Å resolution, revealing a quaternary structural switch mechanism that allosterically couples initial ligand binding with channel opening [4]. This structural framework demonstrates that the pump undergoes significant conformational changes between resting and drug transport states, with the channel remaining open throughout the transport cycle as the pump progresses through three distinct conformational states [4].

The AdeB transporter from Acinetobacter baumannii has been structurally characterized through single-particle cryo-electron microscopy at 3.5 Å resolution [5] [6]. These studies revealed that the AdeB trimer predominantly adopts a resting state configuration, with all protomers exhibiting conformations devoid of transport channels or accessible antibiotic binding sites [6]. However, approximately 10% of protomers adopt an active state where three transport channels provide access to the closed substrate binding pocket, indicating the dynamic nature of these transporters [6].

Structural comparisons between AdeB and AcrB have illuminated critical differences in substrate recognition and binding mechanisms. The AdeABC system confers higher resistance to polyaromatic compounds compared to the AcrAB-TolC system, while demonstrating lower resistance to conventional antibiotic compounds [6]. This selectivity profile correlates with specific structural features within the binding pockets and transport channels of these pumps.

The periplasmic domain of AcrB, which houses the primary drug-binding sites, has been engineered as a soluble construct (AcrBper) to facilitate detailed structural studies [7]. This approach has enabled high-resolution crystallographic analysis of inhibitor-protein complexes, providing molecular-level insights into binding mechanisms that were previously inaccessible due to the membrane-embedded nature of the full-length transporter [7].

Cryo-EM structures of the complete AcrAB-TolC assembly have revealed the detailed tertiary and quaternary structural changes associated with the transition from apo to ligand-bound states [4]. The quality of these cryo-EM maps enables unambiguous modeling of all components and identification of conformational asymmetry in AcrB in the presence of antibiotics, which underpins the molecular mechanism of drug translocation [4].

Molecular Dynamics Simulations of Binding Pocket Interactions

Phe Loop Dynamics in Substrate Access/Expulsion Pathways

The phenylalanine loop represents a critical structural element that governs substrate recognition and translocation within resistance-nodulation-division efflux pumps [8] [9]. This functionally important switch loop, comprising 11 amino acid residues, separates the access and deep drug binding pockets in every protomer of the trimeric AcrB transporter [9]. The loop contains four symmetrically arranged glycine residues (Gly612, Gly616, Gly618, and Gly619), suggesting that flexibility constitutes a key feature essential for pump activity [9].

Molecular dynamics simulations have revealed that phenylalanine-arginine beta-naphthylamide dihydrochloride exhibits unique interaction patterns with the phenylalanine loop during binding and inhibition processes [10] [11]. The compound demonstrates a climbing behavior, characterized by switching interaction energies between the ligand and key phenylalanine residues of the binding site throughout the simulation trajectory [10]. This dynamic behavior suggests that the inhibitor progressively engages different phenylalanine residues as it navigates through the binding pocket.

The phenylalanine loop acts as a molecular gate between the proximal and distal binding pockets, controlling the progression of substrates through the export pathway [12] [10]. Computational studies have demonstrated that phenylalanine-arginine beta-naphthylamide dihydrochloride utilizes the hydrophobic microenvironment formed by phenylalanine residues in the distal binding pocket to maintain the binding monomer in a stable binding conformation [10] [11]. This stabilization mechanism prevents the conformational changes necessary for the peristaltic transport mechanism, thereby blocking substrate extrusion [10].

Critical phenylalanine residues, including Phe610, Phe615, Phe617, and Phe671, form extensive π-π stacking interactions with the aromatic naphthylamide moiety of the inhibitor [13] [9]. These interactions are particularly important for Phe617, which undergoes significant conformational changes during the substrate transport cycle and directly contacts bound antibiotics in the proximal binding site [14]. The removal or modification of these phenylalanine residues substantially impacts efflux activity, confirming their essential role in both substrate recognition and inhibitor binding [9] [14].

Structural flexibility analysis through molecular dynamics simulations reveals that the phenylalanine loop undergoes substantial backbone movements that correlate directly with pump functionality [8] [9]. When glycine residues are substituted with proline residues, functional and structural asymmetry emerges, with proline substitutions on the PC1-proximal side completely abolishing transport activity [9]. This rigidification reduces backbone flexibility of the switch loop, which adopts a conformation that restricts the pathway toward the deep binding pocket [9].

The dynamic behavior of the phenylalanine loop is intimately coupled to the overall conformational cycling of the AcrB trimer [9]. Two phenylalanine residues located adjacent to the substitution-sensitive glycine residues play crucial roles in blocking the substrate pathway when the loop becomes rigidified [9]. Remarkably, removal of the phenyl rings from the rigid loop restores drug transport activity, demonstrating the specific importance of these aromatic side chains in pathway obstruction [9].

Free Energy Landscapes of Inhibitor Translocation

Free energy landscape analysis provides fundamental insights into the thermodynamic and kinetic aspects of phenylalanine-arginine beta-naphthylamide dihydrochloride binding and translocation within efflux pump systems [15] [16]. Computational studies employing molecular mechanics-generalized Born surface area and molecular mechanics-Poisson-Boltzmann surface area methodologies have quantified the binding free energies for inhibitor-transporter complexes [10] [11].

The binding free energy of phenylalanine-arginine beta-naphthylamide dihydrochloride to the AdeB transporter has been calculated as -7.2 ± 0.3 kcal/mol, corresponding to a dissociation constant of 4.9 μM [10] [11]. This high binding affinity indicates strong inhibitor-protein interactions that effectively compete with substrate binding and translocation processes. The calculated binding affinity suggests that the inhibitor binds to the transporter with sufficient strength to act as an effective competitive inhibitor [11].

Free energy decomposition analysis reveals that the binding affinity arises primarily from favorable van der Waals interactions and hydrophobic contacts within the distal binding pocket [10] [11]. The electrostatic contribution to binding is relatively modest, consistent with the predominantly hydrophobic nature of the inhibitor-binding site interactions. The hydrophobic trap region, enriched in phenylalanine residues, provides the primary thermodynamic driving force for inhibitor binding [17] [7].

Potential of mean force calculations demonstrate that substrate translocation through the efflux pump involves multiple energy barriers and intermediate states [18]. For doxorubicin transport through AcrB, the free energy profile reveals that the drug binds at both proximal and distal binding pockets with comparable affinities, overcoming a 3 kcal/mol energy barrier to transit between these sites [18]. This stepwise binding and translocation process provides the mechanistic framework for understanding how inhibitors can disrupt normal substrate transport.

The translocation free energy landscape indicates that phenylalanine-arginine beta-naphthylamide dihydrochloride binding significantly alters the conformational equilibrium of the transporter [19]. Hydrogen-deuterium exchange mass spectrometry studies combined with molecular dynamics simulations reveal that efflux pump inhibitor binding restrains drug-binding pocket dynamics rather than preventing antibiotic binding entirely [19]. This mechanism involves restricting the conformational flexibility necessary for the functional rotation mechanism that drives substrate translocation [19].

Linear free energy relationship analysis provides additional insights into the binding mechanism and transition state properties [20]. The position of the transition state along the binding reaction coordinate can be determined through Brønsted analysis of binding kinetics data. For protein-ligand systems similar to efflux pump inhibitors, transition states typically form early in the binding process, suggesting that desolvation events play critical roles in the association mechanism [20].

Multi-state binding models derived from free energy calculations indicate that phenylalanine-arginine beta-naphthylamide dihydrochloride can simultaneously occupy multiple binding subsites within the voluminous distal binding pocket [21]. This multi-site binding mode enables the inhibitor to effectively block substrate access to critical binding regions while maintaining high-affinity interactions with the transporter. The free energy landscape reveals that inhibitor binding stabilizes specific conformational states that are incompatible with the conformational cycling required for substrate transport [19].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

7

Exact Mass

518.1963797 g/mol

Monoisotopic Mass

518.1963797 g/mol

Heavy Atom Count

35

Dates

Last modified: 09-13-2023

Explore Compound Types